3-(4-Bromophenyl)-2-oxopropanoic acid
Overview
Description
3-(4-Bromophenyl)-2-oxopropanoic acid is a brominated aromatic compound that is structurally related to various other compounds studied for their electronic, vibrational, and thermodynamic properties, as well as their potential in synthesizing novel heterocyclic compounds with expected antibacterial activities . It is an alpha-keto acid with a bromine atom substituted on the phenyl ring, which can influence its electronic properties and reactivity.
Synthesis Analysis
The synthesis of related bromophenyl compounds has been explored in various studies. For instance, the synthesis of 3-allyl-4-(4-bromophenyl)-3-cyano-6-oxopiperidine-2-thione was achieved through a stereoselective process involving the reaction of N-methylmorpholinium with allyl bromide . Additionally, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was performed using regioselective bromination . These methods could potentially be adapted for the synthesis of 3-(4-Bromophenyl)-2-oxopropanoic acid by considering the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromophenyl compounds is characterized by the presence of a bromine atom on the phenyl ring, which can significantly affect the molecule's electronic distribution and reactivity. For example, in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the bromine atom is electron-withdrawing, while other substituents like the methoxy group are electron-donating . This interplay of electronic effects is crucial in determining the chemical behavior of such compounds.
Chemical Reactions Analysis
Bromophenyl compounds are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including condensation, cyclization, and cross-coupling reactions . The presence of the bromine atom makes them suitable for nucleophilic substitution reactions, which can be utilized to synthesize a wide range of heterocyclic compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. The electron-withdrawing nature of the bromine atom affects the acidity of the carboxylic acid group and the overall dipole moment of the molecule. The vibrational spectra, as well as the thermodynamic parameters of related compounds, have been analyzed using Density Functional Theory (DFT) calculations, providing insights into their stability and reactivity . These properties are essential for understanding the behavior of 3-(4-Bromophenyl)-2-oxopropanoic acid in various chemical environments.
Scientific Research Applications
Synthesis and Chemical Properties
3-(4-Bromophenyl)-2-oxopropanoic acid and its derivatives are used in the synthesis of various heterocyclic compounds. For instance, it serves as a starting material for preparing aroylacrylic acids, pyridazinones, and furanones derivatives, which are explored for their potential antibacterial activities (El-Hashash et al., 2015). Additionally, its iodophenyl derivatives have been used to synthesize isobenzofuran-ylidene]acetic acid derivatives (Kobayashi et al., 2008).
The compound plays a role in the regioselective synthesis of Michael adducts, which are subsequently used as key starting materials for synthesizing a range of heterocyclic compounds including pyridazinone and furanone derivatives (El-Hashash & Rizk, 2016).
Biomedical Applications
Derivatives of 3-(4-Bromophenyl)-2-oxopropanoic acid have been explored for antimicrobial activity. For example, some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones synthesized from its dihydroquinolinyl derivatives displayed significant in vitro antimicrobial activity (Hassanin & Ibrahim, 2012).
Certain halogenated phenyl derivatives, including the 4-bromophenyl derivative, have shown broad-spectrum in vitro activity against pathogenic yeasts and molds, with potential for further clinical studies (Buchta et al., 2004).
Material Science and Organic Chemistry Applications
In organic chemistry, the compound is used in oxidative dehydrobromination reactions to synthesize aroylquinoxalin-2(1H)-ones, demonstrating its utility in creating complex organic structures (Gorbunova & Mamedov, 2006).
Additionally, it is involved in the synthesis of ω-(4-bromophenyl)alkanoic acids and their borylation, highlighting its role in organometallic chemistry and the development of novel compounds (Zaidlewicz & Wolan, 2002).
Safety And Hazards
3-(4-Bromophenyl)-2-oxopropanoic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
3-(4-bromophenyl)-2-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWLYEKOUUEZEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344674 | |
Record name | 3-(4-Bromophenyl)-2-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-2-oxopropanoic acid | |
CAS RN |
38712-59-3 | |
Record name | 3-(4-Bromophenyl)-2-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-bromophenyl)-2-oxopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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